molecular formula C15H19NO2 B3917581 N,N-diallyl-2-phenoxypropanamide

N,N-diallyl-2-phenoxypropanamide

Cat. No.: B3917581
M. Wt: 245.32 g/mol
InChI Key: XLKXPMHCSGYIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-phenoxypropanamide, also known as DAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAP is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of 2-phenoxypropanoic acid and is synthesized through a simple process.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the production of prostaglandin E2, a potent inflammatory mediator, and to induce the expression of caspase-3, a key regulator of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-phenoxypropanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. This compound is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N,N-diallyl-2-phenoxypropanamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential area of research is the investigation of the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective compounds for use in scientific research.

Scientific Research Applications

N,N-diallyl-2-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to possess anti-cancer properties.

Properties

IUPAC Name

2-phenoxy-N,N-bis(prop-2-enyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13(3)18-14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKXPMHCSGYIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC=C)CC=C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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